Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the bromination of the pyrazole ring followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Esterification and Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be compared with other similar compounds in the pyrazolopyridine family, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
2H-pyrazolo[3,4-b]pyridines: These isomers have different tautomeric forms and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity .
Properties
CAS No. |
2089291-71-2 |
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Molecular Formula |
C9H8BrN3O2 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
CLDJUOQSJSFBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=N1)Br |
Origin of Product |
United States |
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